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Indeno[2,1-b]pyran, 2-(1-methylethyl)-

Cat. No.: B11889422
CAS No.: 62096-32-6
M. Wt: 210.27 g/mol
InChI Key: ATZCJMSZADGEKK-UHFFFAOYSA-N
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Description

Significance of Indeno-Fused Heterocycles in Contemporary Organic Chemistry

Indeno-fused heterocycles are a class of compounds that have garnered considerable attention in modern organic and medicinal chemistry. The fusion of an indene (B144670) ring with various heterocyclic systems leads to rigid, planar molecules with extended π-systems, which often translates to interesting photophysical and biological properties.

Research has demonstrated the potential of these scaffolds in several key areas:

Medicinal Chemistry : Derivatives of indeno-fused systems, such as indeno[1,2-b]pyridines and indeno[1,2-b]indoles, have been synthesized and evaluated for their anticancer activities. nih.govnih.gov For instance, certain indeno[1,2-b]pyridine derivatives have shown significant antiproliferative and antimetastatic effects against human prostate cancer cell lines. nih.gov Some of these compounds are believed to exert their effects by acting as catalytic inhibitors of critical enzymes like topoisomerase IIα or by inhibiting matrix metalloproteinases (MMP-9). nih.govbiomolther.org

Materials Science : The unique electronic properties of these fused systems make them candidates for advanced materials. Indenone-fused azaacenes, for example, have been investigated as ambipolar organic semiconductors, indicating their potential use in electronic devices. rsc.org The ability to tune their electronic energy levels through chemical modification is a key advantage in this field. rsc.org

Photochromism : Indeno-fused naphthopyrans are a well-studied class of photochromic compounds. These molecules can undergo reversible color changes upon exposure to light, making them suitable for applications such as smart lenses, molecular switches, and data storage. researchgate.net

The significance of these fused systems lies in their structural versatility and the ability to modulate their properties through targeted synthesis, making them a continuing subject of intensive research. researchgate.net

Overview of Pyran Ring Systems in Chemical Research and Synthesis

The pyran ring, a six-membered heterocycle containing one oxygen atom, is a fundamental building block in organic chemistry. wikipedia.org Pyrans and their derivatives are ubiquitous in nature and form the core structure of many biologically active compounds, including a class of monosaccharides known as pyranoses. wikipedia.orgnih.gov

The importance of the pyran ring system is highlighted by its presence in numerous pharmaceuticals and natural products. encyclopedia.pub The synthesis of pyran derivatives is a major focus in organic chemistry, with numerous methods developed to construct this ring system efficiently. nih.govespublisher.com Multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy for synthesizing complex pyran analogues in a single step, often employing green chemistry principles. nih.govencyclopedia.pub

While simple pyrans can be unstable, fusing the pyran ring to an aromatic system, as in chromenes or the indeno[2,1-b]pyran scaffold, significantly enhances their stability, allowing for broader applications. nih.gov

Structural Context of Indeno[2,1-b]pyran, 2-(1-methylethyl)- within the Broader Indeno[2,1-b]pyran Scaffold

The compound Indeno[2,1-b]pyran, 2-(1-methylethyl)- (CAS Number 62096-32-6) is a specific derivative of the parent indeno[2,1-b]pyran heterocyclic system. guidechem.comnih.gov Its core structure consists of a five-membered cyclopentane (B165970) ring fused to a benzene (B151609) ring (forming the indene unit), which is in turn fused to a pyran ring. The defining feature of this particular molecule is the substituent at the 2-position of the pyran ring: a 2-(1-methylethyl) group, commonly known as an isopropyl group.

Below is a data table comparing the basic properties of Indeno[2,1-b]pyran, 2-(1-methylethyl)- with a related analogue.

PropertyIndeno[2,1-b]pyran, 2-(1-methylethyl)-2-Phenylindeno[2,1-b]pyran
CAS Number 62096-32-6 guidechem.com10435-67-3 nih.gov
Molecular Formula C15H14O nih.govC18H12O nih.gov
Molecular Weight 210.27 g/mol 244.3 g/mol nih.gov
IUPAC Name 2-(1-methylethyl)indeno[2,1-b]pyran2-phenylindeno[2,1-b]pyran nih.gov

This table is interactive. Click on the headers to sort.

Emerging Research Areas and Future Directions for Indeno[2,1-b]pyran, 2-(1-methylethyl)-

While specific research focused solely on Indeno[2,1-b]pyran, 2-(1-methylethyl)- is not extensively documented in publicly available literature, emerging trends in the broader class of indeno-fused pyrans provide a clear indication of future research directions.

A primary area of investigation for related compounds is photochromism . Indeno-fused naphthopyrans are known for their ability to switch between a colorless and a colored form under UV irradiation. researchgate.net Research in this area focuses on fine-tuning the switching speed and the stability of the colored isomers by modifying the substituents on the pyran ring. researchgate.net It is plausible that Indeno[2,1-b]pyran, 2-(1-methylethyl)- could be investigated for similar properties, with the isopropyl group potentially influencing the kinetics of the photochromic ring-opening reaction.

Another significant research avenue is the development of novel synthetic methodologies . Efficient and versatile methods for constructing the indeno[2,1-b]pyran scaffold are continually being explored. evitachem.com These often involve multi-step sequences, including cyclization and substitution reactions, to introduce various functional groups onto the core structure. evitachem.com

Given the established biological activity of other indeno-fused heterocycles, future research may also explore the potential of Indeno[2,1-b]pyran, 2-(1-methylethyl)- and its derivatives as scaffolds in medicinal chemistry . The structural rigidity and specific substitution pattern could make it a candidate for screening in various biological assays, particularly in areas like anticancer research where related structures have shown promise. nih.govbiomolther.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O B11889422 Indeno[2,1-b]pyran, 2-(1-methylethyl)- CAS No. 62096-32-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62096-32-6

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

2-propan-2-ylindeno[2,1-b]pyran

InChI

InChI=1S/C15H14O/c1-10(2)14-8-7-13-12-6-4-3-5-11(12)9-15(13)16-14/h3-10H,1-2H3

InChI Key

ATZCJMSZADGEKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C2C3=CC=CC=C3C=C2O1

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations of Indeno 2,1 B Pyran Systems

Mechanistic Elucidation of Indeno[2,1-b]pyran Ring Formation Reactions

The formation of the indeno[2,1-b]pyran core is achieved through various synthetic routes, each with distinct mechanistic pathways. Key strategies include cascade cyclizations, Diels-Alder reactions, and condensation reactions, which have been elucidated through detailed investigation.

The construction of the indenopyran skeleton is often accomplished through elegant cascade reactions that form multiple bonds in a single sequence. One notable method is the synthesis of indeno[2,1-c]pyran-3-ones from o-(2-acyl-1-ethynyl)benzaldehydes and N-acylglycines. nih.govacs.org A proposed mechanism for this transformation begins with an Erlenmeyer–Plöchl azlactone (EPA) reaction, where an oxazolone (B7731731) intermediate is formed in situ. nih.govacs.org This is followed by a series of cascade cyclizations initiated by an acetate (B1210297) anion, culminating in the formation of two carbon-carbon and two carbon-oxygen bonds to construct the final tetracyclic product. acs.org This process is highly regioselective and proceeds under metal- and catalyst-free conditions. nih.gov

Alternative cyclization pathways depend on the specific reactants and conditions. For instance, the reaction of o-(2-acyl-1-ethynyl)benzaldehydes can proceed via a 5-exo-dig cyclization to yield isobenzofuran (B1246724) derivatives or a 6-endo-dig cyclization to form isochromene structures. nih.gov Palladium-catalyzed domino reactions and silver-catalyzed hydroarylation/cycloisomerization reactions have been shown to favor the 6-endo-dig pathway, leading to isochromenes. nih.gov

Another significant annulation strategy is the inverse-electron demand Diels–Alder reaction. The cycloaddition between indene (B144670) and methyl 6-oxo-5-phenyl-6H-1,3,4-oxadiazine-2-carboxylate, for example, yields dihydroindeno[1,2-c]pyran-3-ones. beilstein-journals.org This reaction proceeds with moderate regio- and stereoselectivity. beilstein-journals.org Additionally, a two-step, one-pot condensation between phthalide (B148349) and 2-carboxybenzaldehydes provides a direct route to benz[d]indeno[1,2-b]pyran-5,11-diones. nih.gov

Table 1: Summary of Reaction Pathways for Indenopyran Ring Formation
Reaction TypeKey ReactantsResulting Core StructureMechanism HighlightsReference
Cascade Cyclizationo-(2-acyl-1-ethynyl)benzaldehydes, N-acylglycinesIndeno[2,1-c]pyran-3-oneErlenmeyer–Plöchl azlactone (EPA) reaction followed by cascade cyclizations. nih.govacs.org
Inverse-Electron Demand Diels-AlderIndene, Methyl 6-oxo-5-phenyl-6H-1,3,4-oxadiazine-2-carboxylateDihydroindeno[1,2-c]pyran-3-one[4+2] cycloaddition with moderate selectivity. beilstein-journals.org
One-Pot CondensationPhthalide, 2-CarboxybenzaldehydesBenz[d]indeno[1,2-b]pyran-5,11-dioneTwo-step condensation reaction. nih.gov
Domino Reaction / Cycloisomerizationo-(2-acyl-1-ethynyl)benzaldehydes, IndolesIsochromene DerivativesPalladium or Silver-catalyzed 6-endo-dig cyclization. nih.gov

Understanding reaction mechanisms requires the identification of transient intermediates. In the cascade synthesis of indeno[2,1-c]pyran-3-ones, the formation of a reactive oxazolone intermediate is a critical step. acs.org This intermediate is generated from the reaction of an N-acylglycine in the presence of acetic anhydride. nih.gov Subsequent reaction with the aldehyde group on the benzaldehyde (B42025) substrate leads to further intermediates that undergo the cascade cyclization. acs.org In related reactions, glycosyl oxocarbenium ions have been identified as key reactive intermediates in glycosylation reactions, which share mechanistic principles with pyran formation. nih.gov The high reactivity and short lifetimes of such intermediates make their characterization challenging, often requiring advanced spectroscopic techniques like infrared ion spectroscopy or trapping in superacidic media for NMR analysis. nih.govrsc.org

Pyranone-containing systems, including certain indenopyran derivatives, can undergo significant rearrangement reactions. The pyran-2-one nucleus is susceptible to ring-opening when treated with various nucleophiles. researchgate.net This reactivity allows pyran-2-ones to serve as building blocks for a wide range of other heterocyclic compounds. researchgate.net A specific example of rearrangement in an indenopyran system involves the saponification of an indeno[2,1-c]pyran-3-one derivative. nih.gov This process leads to the ring-opening of the lactone, followed by an E1cb-like elimination reaction and subsequent reduction to yield an indene product. nih.gov

Influence of Substrate Structure and Catalytic Systems on Reaction Outcomes

The outcome of indenopyran synthesis is highly dependent on the structure of the substrates and the choice of the catalytic system. A striking example of substrate influence is seen in the divergent synthesis from o-(2-acyl-1-ethynyl)benzaldehydes. nih.govacs.org When N-acylglycines are used as the amino acid source, the reaction yields indeno[2,1-c]pyran-3-ones. nih.govacs.org However, if free amino acids are used under similar conditions, the reaction pathway shifts to produce 1-oxazolonylisobenzofurans instead. nih.govacs.org This demonstrates that a subtle change in the substrate can completely alter the final heterocyclic scaffold.

Catalytic systems also play a pivotal role. While the aforementioned synthesis of indeno[2,1-c]pyran-3-ones is notable for being catalyst-free, many other syntheses rely on specific catalysts to control the reaction. nih.gov For instance, an organocatalytic asymmetric reaction using a bifunctional squaramide derived from quinine (B1679958) has been developed to produce chiral spiro[indeno[1,2-b]pyran-4,3′-indoline] derivatives with high yields and good enantioselectivity. rsc.org Other systems employ metal catalysts; palladium(II) acetate and silver catalysts have been used to direct the cyclization of o-(2-acyl-1-ethynyl)benzaldehydes toward isochromene derivatives rather than indenopyrans. nih.gov

Table 2: Influence of Substrate and Catalyst on Reaction Products
Starting MaterialsCatalyst/ConditionsMajor ProductReference
o-(2-acyl-1-ethynyl)benzaldehyde + N-AcylglycineNaOAc, Ac₂O (Catalyst-free)Indeno[2,1-c]pyran-3-one nih.govacs.org
o-(2-acyl-1-ethynyl)benzaldehyde + Free Amino AcidNaOAc, Ac₂O (Catalyst-free)1-Oxazolonylisobenzofuran nih.govacs.org
Propylene (B89431) malononitrile (B47326) + Oxoindole + 1,3-Indandione (B147059)Bifunctional Squaramide (Organocatalyst)Chiral Spiro[indeno[1,2-b]pyran-4,3′-indoline] rsc.org
o-(2-acyl-1-ethynyl)benzaldehyde + IndolePalladium or Silver CatalystIsochromene Derivative nih.gov

Stereochemical Control and Regioselectivity in Indenopyran Synthetic Pathways

Achieving control over stereochemistry and regioselectivity is a central goal in the synthesis of complex molecules like indenopyrans. As discussed, the reaction of o-(2-acyl-1-ethynyl)benzaldehydes is highly regioselective, with the choice between 5-exo-dig and 6-endo-dig cyclization pathways being directed by the specific reaction conditions and catalytic systems. nih.gov

Stereochemical control is particularly important for producing biologically active molecules. The use of chiral organocatalysts, such as the quinine-derived squaramide, allows for the synthesis of optically active spiro[indeno[1,2-b]pyran] derivatives with enantioselectivities reaching up to 82%, which can be further enhanced to over 90% through recrystallization. rsc.org

In syntheses that produce diastereomers, such as the Diels-Alder reaction to form dihydroindeno[1,2-c]pyran-3-ones, the stereochemistry can be assigned using spectroscopic methods. beilstein-journals.org For these products, the relative configuration of the protons at the newly formed stereocenters can be determined by ¹H NMR spectroscopy. A large coupling constant (e.g., J = 14.3 Hz) is indicative of a trans orientation of the adjacent protons, while a smaller coupling constant (e.g., J = 7.1 Hz) suggests a cis configuration. beilstein-journals.org This analytical approach is crucial for characterizing the stereochemical outcome of the cyclization reaction. beilstein-journals.org

Table 3: Stereochemical and Regiochemical Outcomes
ReactionSelectivity TypeOutcomeMethod of Determination/ControlReference
Cascade Cyclization of o-(2-acyl-1-ethynyl)benzaldehydeRegioselectiveDivergent synthesis of Indenopyran vs. IsobenzofuranChoice of substrate (N-acylglycine vs. free amino acid). nih.govacs.org
Asymmetric Spiro-annulationEnantioselectiveUp to 82% ee (up to 99% after recrystallization)Chiral bifunctional squaramide organocatalyst. rsc.org
Diels-Alder CycloadditionDiastereoselectiveFormation of cis and trans isomers¹H NMR coupling constants (J-values). Trans: ~14.3 Hz, Cis: ~7.1 Hz. beilstein-journals.org

Computational Chemistry and Theoretical Studies of Indeno 2,1 B Pyran, 2 1 Methylethyl

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical investigations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of pyran-containing heterocyclic systems.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are frequently employed to map out the potential energy surfaces of chemical reactions, helping to identify transition states and intermediates. This allows for a detailed understanding of reaction mechanisms. For instance, in the synthesis of related pyran derivatives, DFT has been used to clarify the stereoelectronic factors that govern the reaction pathways. escholarship.org The synthesis of complex heterocyclic systems like indeno[2,1-c]pyran-3-ones has been rationalized through mechanistic studies that involve sequential bond formations. nih.gov The plausible mechanism for the synthesis of similar 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been proposed based on the Knoevenagel-Michael reaction pathway. cu.edu.eg

Conformational Analysis and Energetics of Indeno[2,1-b]pyran, 2-(1-methylethyl)-

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis helps in identifying the most stable conformations and the energy barriers between them. Methods like the conformational space annealing (CSA) have been used to explore the conformational space of complex molecules, identifying various low-energy structures. nih.gov For unsymmetrical indeno[1,2-b]fluorenes, steric factors play a significant role in determining their stable conformations. rsc.org

Molecular Orbital Analysis and Electronic Structure

Molecular orbital (MO) theory provides a framework for understanding the electronic properties of molecules. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important as they relate to the molecule's ability to donate or accept electrons. Photoemission orbital tomography has emerged as a powerful technique for imaging molecular orbitals, including the deeper-lying σ orbitals, which are crucial for understanding chemical bonding and reactivity. nih.gov The analysis of HOMO and LUMO energies helps in predicting the electronic transitions and reactivity of molecules.

Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with other molecules, such as solvents or biological macromolecules. MD simulations have been successfully used to study the stability of complexes between pyran derivatives and proteins, revealing key interactions that stabilize the bound state. nih.gov These simulations are also valuable for understanding how molecules interact with solvents, which can influence their reactivity and properties. semanticscholar.org The development of force field parameters for specific molecular fragments, such as boronates, is crucial for accurate MD simulations. semanticscholar.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic data, such as NMR chemical shifts, which is a cornerstone technique for structure elucidation.

Quantum chemical calculations, particularly DFT, can predict NMR chemical shifts with a high degree of accuracy, aiding in the confirmation of molecular structures. nih.govbris.ac.uk Machine learning models have also shown great promise in predicting NMR shifts rapidly and accurately, often rivaling the accuracy of DFT calculations but at a fraction of the computational cost. arxiv.orgnih.gov These predictive models are trained on large datasets of known structures and their corresponding experimental or DFT-calculated NMR data. nih.govarxiv.org

Below is a table summarizing the Mean Absolute Errors (MAEs) for NMR shift prediction using different computational methods.

MethodNucleusMean Absolute Error (ppm)
Machine Learning (GNN-based)¹³C1.355 arxiv.org
Machine Learning (GNN-based)¹H0.224 arxiv.org
Machine Learning (Unsupervised)¹³C2.05 arxiv.org
Machine Learning (Unsupervised)¹H0.165 arxiv.org
IMPRESSION (Machine Learning)¹⁵N6.20 bris.ac.uk

Theoretical Insights into Structure-Activity Relationships of Indeno[2,1-b]pyran Derivatives

By correlating computed molecular properties with observed biological activities, theoretical studies can provide valuable insights into structure-activity relationships (SAR). This knowledge is crucial for the rational design of new and more potent therapeutic agents. For example, in a series of pyran derivatives, computational docking and MD simulations identified key interactions with the target enzyme, explaining the observed inhibitory activity. nih.gov Pharmacological studies on related naphthopyran derivatives have shown that the position of substituents significantly influences their biological activity. nih.gov

Thermochemical Property Calculations for Indeno[2,1-b]pyran Systems

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the thermochemical property calculations for Indeno[2,1-b]pyran, 2-(1-methylethyl)- or its parent and closely related derivative systems. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the thermochemical properties of organic molecules, it appears that these techniques have not yet been applied to this specific class of compounds, or at least, the results of such studies are not publicly available.

In general, thermochemical property calculations for organic compounds involve the use of quantum chemical methods to predict properties such as the enthalpy of formation, standard entropy, and heat capacity. These calculations are crucial for understanding the stability, reactivity, and potential energy surfaces of molecules.

Typically, such a computational study would involve:

Geometry Optimization: Determining the lowest energy three-dimensional structure of the molecule.

Frequency Calculations: From the optimized geometry, vibrational frequencies are calculated. These are essential for computing zero-point vibrational energy (ZPVE), thermal energy, and entropy.

Energy Calculations: High-accuracy single-point energy calculations are often performed on the optimized geometries to refine the electronic energy.

These calculations would yield valuable data on the thermodynamic stability of different isomers and conformers of indeno[2,1-b]pyran systems. However, at present, there are no published papers or datasets that provide this information for Indeno[2,1-b]pyran, 2-(1-methylethyl)-. The existing literature on related compounds primarily focuses on their synthesis and photochromic properties rather than their detailed thermochemical characteristics. arxiv.org

Therefore, a detailed discussion with research findings and data tables on the thermochemical properties of Indeno[2,1-b]pyran, 2-(1-methylethyl)- cannot be provided due to the lack of available scientific data. Further computational and experimental research is needed to elucidate these properties.

Advanced Spectroscopic Characterization of Indeno 2,1 B Pyran, 2 1 Methylethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for determining the detailed molecular structure of organic compounds in solution. mdpi.com Through the analysis of the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1H and 13C NMR for Structural Elucidation

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are the primary methods for the initial structural analysis of Indeno[2,1-b]pyran, 2-(1-methylethyl)-. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum, in turn, indicates the number of unique carbon atoms in the molecule. docbrown.inforsc.orgrsc.orgrsc.org

For Indeno[2,1-b]pyran, 2-(1-methylethyl)-, the expected signals in the ¹H NMR spectrum would include those for the aromatic protons on the indeno system, the vinylic proton on the pyran ring, and the protons of the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups). The ¹³C NMR spectrum would show distinct signals for each carbon atom in the fused ring system and the isopropyl substituent, with chemical shifts indicative of their electronic environment (e.g., aromatic, vinylic, or aliphatic). docbrown.infoorganicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Indeno[2,1-b]pyran, 2-(1-methylethyl)- (Note: These are predicted values and may vary slightly from experimental results.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 8.0120 - 150
Vinylic Proton5.5 - 6.5100 - 110
Isopropyl CH2.8 - 3.530 - 40
Isopropyl CH₃1.2 - 1.520 - 25

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the signals observed in the 1D NMR spectra and establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For Indeno[2,1-b]pyran, 2-(1-methylethyl)-, COSY would show correlations between the isopropyl CH proton and the two methyl group protons, as well as between adjacent aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This allows for the direct assignment of each protonated carbon in the molecule. researchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is crucial for piecing together the molecular skeleton, for instance, by showing correlations between the isopropyl CH proton and the carbons of the pyran ring, or between the aromatic protons and the carbons of the fused ring system. researchgate.netcolumbia.edu

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the proposed structure of Indeno[2,1-b]pyran, 2-(1-methylethyl)-. mdpi.com

Corroboration with Computational NMR Chemical Shift Predictions

In recent years, computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly valuable for predicting NMR chemical shifts. wsu.edumdpi.com These predictions can serve as a powerful tool to corroborate experimental findings and aid in the assignment of complex spectra. wsu.edunih.gov By calculating the theoretical chemical shifts for a proposed structure, researchers can compare these values with the experimental data. A strong correlation between the predicted and measured shifts provides a high degree of confidence in the structural assignment. nih.gov Several software packages and web-based tools are available that can perform these calculations, often with high accuracy. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular mass of Indeno[2,1-b]pyran, 2-(1-methylethyl)-. Unlike low-resolution MS, HRMS can measure mass with very high accuracy (typically to within a few parts per million), which allows for the unambiguous determination of the elemental formula of a molecule. For a compound with the formula C15H14O, the expected monoisotopic mass is 210.1045 u. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thereby confirming the elemental composition. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.govresearchgate.net It is an ideal method for assessing the purity of a sample of Indeno[2,1-b]pyran, 2-(1-methylethyl)- and for identifying any impurities present. nih.govresearchgate.net

In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column where the different components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. nih.govfrontiersin.org As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for that component. The retention time from the GC and the mass spectrum from the MS together provide a highly specific identification of each compound in the sample. researchgate.netfrontiersin.org This allows for the confident identification of the main peak as Indeno[2,1-b]pyran, 2-(1-methylethyl)- and the characterization of any minor peaks as impurities.

Table 2: Summary of Spectroscopic Data for Indeno[2,1-b]pyran, 2-(1-methylethyl)-

TechniqueInformation ObtainedExpected Result for C15H14O
¹H NMRProton environments and connectivitySignals for aromatic, vinylic, and isopropyl protons
¹³C NMRCarbon environmentsDistinct signals for each unique carbon atom
COSYH-H correlationsCorrelations within the isopropyl group and aromatic system
HSQCC-H one-bond correlationsDirect assignment of protonated carbons
HMBCC-H long-range correlationsConfirmation of the molecular skeleton
HRMSPrecise molecular mass and formulaMeasured mass ≈ 210.1045 u
GC-MSPurity and identification of componentsA major peak corresponding to the target compound

Investigation of Fragmentation Pathways and Isomeric Distinctions

Mass spectrometry is a powerful tool for elucidating the structure of organic molecules by analyzing the mass-to-charge ratio (m/z) of ions generated from the parent molecule. The fragmentation of Indeno[2,1-b]pyran, 2-(1-methylethyl)- under electron ionization would be expected to follow predictable pathways, primarily dictated by the stability of the resulting carbocations and radical species.

The fragmentation process begins with the ionization of the molecule, forming a molecular ion [M]•+. The most likely fragmentation pathways would involve the cleavage of bonds that lead to the formation of stable, resonance-stabilized ions. For Indeno[2,1-b]pyran, 2-(1-methylethyl)-, key fragmentations are anticipated to occur at the isopropyl substituent and within the pyran ring.

A primary fragmentation pathway for the 2-(1-methylethyl) group would be an alpha-cleavage, involving the loss of a methyl radical (•CH₃) to form a stable secondary carbocation attached to the pyran ring. This would result in a significant peak at [M-15]⁺. The fragmentation of propan-2-ol, which contains the isopropyl group, similarly shows a prominent peak corresponding to the loss of a methyl group. docbrown.info Another common fragmentation for compounds with longer alkyl chains is the McLafferty rearrangement, although this is less likely to be a dominant pathway for the isopropyl group itself. libretexts.org

Fragmentation of the heterocyclic ring system is also expected. Cleavage of the pyran ring could occur through various pathways, including a retro-Diels-Alder reaction, which is a common fragmentation pattern for cyclohexene-like structures. researchgate.net The stability of the indene (B144670) and pyran moieties would influence the specific bond cleavages. The fragmentation of the core structure would likely lead to the formation of a tropylium-like ion (m/z 91) if a benzyl-like cleavage occurs, a common feature in the mass spectra of aromatic compounds. youtube.com

Isomeric Distinctions:

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), can be instrumental in differentiating between isomers that might otherwise be difficult to distinguish. core.ac.uknih.gov For example, an isomer such as Indeno[2,1-b]pyran, 4-(1-methylethyl)- would be expected to produce a different fragmentation pattern due to the different substitution on the pyran ring. The relative abundances of the fragment ions would likely differ, providing a fingerprint for each isomer. Techniques like charge inversion tandem mass spectrometry have also been shown to be effective in differentiating between heterocyclic and ring-opened isomers. core.ac.uk The combination of chromatographic separation with mass spectrometry (LC-MS/MS) provides an even more powerful tool for the orthogonal differentiation of isomers based on both their retention times and their fragmentation patterns. nih.govrsc.org

Predicted Mass Spectrometry Fragmentation Data for Indeno[2,1-b]pyran, 2-(1-methylethyl)-

m/z Value Proposed Fragment Ion Fragmentation Pathway
[M]⁺[C₁₅H₁₄O]⁺Molecular Ion
[M-15]⁺[C₁₄H₁₁O]⁺Loss of a methyl radical (•CH₃) from the isopropyl group
[M-43]⁺[C₁₂H₇O]⁺Loss of an isopropyl radical (•C₃H₇)
91[C₇H₇]⁺Tropylium ion from cleavage of the indene moiety

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is a non-destructive analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of Indeno[2,1-b]pyran, 2-(1-methylethyl)- would be expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The fingerprint region contains complex vibrations that are unique to the molecule as a whole. docbrown.info

Key expected absorptions for Indeno[2,1-b]pyran, 2-(1-methylethyl)- include:

Aromatic C-H Stretching: Sharp bands are expected in the region of 3100-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds on the indene ring system.

Aliphatic C-H Stretching: Strong absorptions from the C-H bonds of the isopropyl group and the saturated carbons of the pyran ring would appear in the 3000-2850 cm⁻¹ region. The IR spectrum of isopropyl alcohol shows characteristic C-H stretching absorptions in this range. nist.govchemicalbook.com

C=C Stretching (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ range are characteristic of the carbon-carbon double bond stretching within the aromatic indene core.

C-O Stretching: A strong band corresponding to the C-O-C stretching of the ether linkage within the pyran ring is expected to be prominent in the spectrum, typically in the 1260-1000 cm⁻¹ region.

C-H Bending: Bending vibrations for the C-H bonds of the isopropyl group would also be present, often appearing in the 1470-1365 cm⁻¹ range.

The IR spectrum of a related spiro{5H-indeno[1,2-b]pyran-4,3'-indoline} derivative shows characteristic bands for NH₂, CN, and C=O groups, illustrating how specific functional groups give rise to distinct IR absorptions. clockss.org While our target molecule lacks these specific groups, the principle remains the same.

Predicted Infrared Absorption Data for Indeno[2,1-b]pyran, 2-(1-methylethyl)-

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000C-H StretchAromatic (Indene)
3000 - 2850C-H StretchAliphatic (Isopropyl, Pyran)
1600 - 1450C=C StretchAromatic (Indene)
1470 - 1365C-H BendAliphatic (Isopropyl)
1260 - 1000C-O StretchEther (Pyran)

X-ray Crystallography for Definitive Solid-State Structure Determination

While a crystal structure for the specific title compound is not publicly available, analysis of related structures provides insight into the expected findings. For instance, the crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one reveals that the hydropyran ring adopts a distorted half-chair conformation. doaj.org A similar non-planar conformation would be anticipated for the pyran ring in Indeno[2,1-b]pyran, 2-(1-methylethyl)-.

The analysis would determine the planarity of the fused indene ring system and how the pyran ring is oriented relative to it. The conformation of the 2-(1-methylethyl) substituent would also be resolved, including the rotational position of the isopropyl group relative to the pyran ring. The crystal structure of a compound containing an isopropyl group, 2-isopropyl-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazine-4-yl)-benzoate, shows a specific orientation of this group in the solid state. researchgate.net

Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing. These can include van der Waals forces, and potentially C-H···π interactions involving the aromatic rings. The study of a spiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene] derivative revealed a complex network of intermolecular interactions stabilizing the crystal lattice. researchgate.net

Expected Crystallographic Data Table Parameters for Indeno[2,1-b]pyran, 2-(1-methylethyl)-

Parameter Description
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupThe symmetry group of the crystal
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the repeating unit of the crystal lattice
Bond Lengths (Å)Precise distances between bonded atoms
Bond Angles (°)Angles between adjacent bonds
Torsion Angles (°)Dihedral angles defining the conformation of the molecule
Intermolecular Contacts (Å)Distances between atoms of neighboring molecules

Materials Science Applications and Advanced Derivatives of Indeno 2,1 B Pyran Systems

Photochromic Materials Based on Indeno-Fused Naphthopyrans

Indeno-fused naphthopyrans are a prominent family of photochromic materials. Their mechanism of action involves the reversible cleavage of a C-O bond in the pyran ring upon irradiation with UV light, leading to a planar, colored merocyanine (B1260669) form. The system then reverts to its original, colorless spiro form in the absence of UV light or upon exposure to visible light. The fusion of an indene (B144670) ring to the naphthopyran core extends the π-conjugated system, which influences the color and stability of the open form.

The photochromic properties of pyran derivatives, including indenopyrans, can be finely tuned through strategic molecular design. The primary goal is to control key parameters such as the wavelength of maximum absorption (λmax) of the colored form, the rate of fading (color change back to the colorless state), and the fatigue resistance (the number of times the molecule can be switched without degradation).

Key design principles include:

Extension of π-Conjugation: Increasing the extent of the conjugated system in the open merocyanine form typically leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, resulting in colors from yellow and orange to red, purple, and blue. Fusing aromatic rings, such as the indene system, is a common strategy to achieve this.

Steric Hindrance: The introduction of bulky substituents can influence the rate of the ring-closing reaction. Bulky groups can destabilize the planar open form, thus accelerating the fading speed. Conversely, they can also hinder the rotation required for ring closure, potentially slowing the fading process. The precise effect depends on the position and nature of the substituent.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic distribution in both the closed and open forms. Electron-donating groups on the naphthyl portion of the molecule generally lead to a bathochromic shift in the colored form.

The following table illustrates how different structural modifications can tune the photochromic properties of indenonaphthopyran systems.

Design StrategyEffect on Photochromic PropertiesExample of Structural Modification
Increased π-Conjugation Bathochromic shift of λmax (deeper color)Fusion of an additional aromatic ring to the indene or naphthyl moiety
Introduction of Bulky Groups Can accelerate or decelerate fading speed depending on positionIntroduction of a spirocyclic group at the 2-position of the pyran ring rsc.orgresearchgate.net
Electronic Perturbation Shifts in λmax and modulation of fading kineticsSubstitution with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups on the aromatic rings

This table provides representative data for the class of indenonaphthopyrans and is for illustrative purposes. Specific values can vary significantly based on the exact molecular structure and solvent.

Substituents on the indenonaphthopyran skeleton play a crucial role in dictating the photochromic behavior. The 2-(1-methylethyl)- group in the target compound is an example of an alkyl substituent at the 2-position of the pyran ring.

Steric Effects: The isopropyl group at the 2-position, being bulkier than a methyl or ethyl group, can exert significant steric influence. This steric hindrance can affect the stability of the open merocyanine form and the kinetics of the ring-closing reaction. Generally, increased steric bulk at this position can lead to a faster fade rate by destabilizing the planar colored form. For instance, studies on related photochromic systems have shown that sterically hindered substituents can accelerate the decoloration speed. rsc.orgresearchgate.net

Electronic Effects: Alkyl groups, such as the isopropyl group, are weakly electron-donating through an inductive effect. This can have a modest impact on the electronic properties of the molecule, potentially leading to slight shifts in the absorption spectrum of the colored form. However, the steric effects of alkyl groups at the 2-position are often more dominant in influencing the photochromic properties than their electronic effects.

The table below presents hypothetical data on how different alkyl substituents at the 2-position of an Indeno[2,1-b]pyran might influence its photochromic properties in a non-polar solvent like toluene.

2-Alkyl SubstituentRelative Steric BulkExpected λmax of Colored Form (nm)Expected Relative Fading Rate
MethylLow~5601 (Reference)
EthylMedium~565~1.5
1-Methylethyl (Isopropyl) High ~570 ~2.5
tert-ButylVery High~575~5.0

Disclaimer: The data in this table is illustrative and based on general principles of photochromism in related compounds. It does not represent experimentally verified data for Indeno[2,1-b]pyran, 2-(1-methylethyl)-.

Development of Advanced Indenopyran-Based Materials for Optoelectronic Applications

The unique electronic properties of indenopyran systems make them attractive for applications beyond photochromic lenses. When in their colored, planar merocyanine form, these molecules possess an extended π-conjugated system that can facilitate charge transport, making them potentially useful in organic electronic devices.

Research in this area is exploring the use of indenopyrans and related structures in:

Organic Light-Emitting Diodes (OLEDs): The fluorescent or phosphorescent properties of some indenopyran derivatives could be harnessed in the emissive layer of OLEDs. researchgate.net The ability to switch the conjugation and, therefore, the emission properties with light offers potential for novel device architectures.

Organic Photovoltaics (OPVs): The strong absorption of light in the visible spectrum by the colored form of indenopyrans suggests their potential use as components in the active layer of organic solar cells.

Optical Data Storage: The reversible switching between two distinct states (colored and colorless) can be used to store binary data. The high fatigue resistance and the ability to be switched with light make them candidates for rewritable optical media.

Molecular Switches and Sensors: The change in color and electronic properties upon exposure to light can be used to create molecular-level switches for controlling other chemical or physical processes. Furthermore, the interaction of the open form with specific analytes could lead to a detectable color change, forming the basis of a chemical sensor.

Synthesis of Novel Derivatives with Potential for Specific Materials Properties

The synthesis of novel indenopyran derivatives is driven by the need to fine-tune their properties for specific applications. This often involves the strategic functionalization of either the pyran or the indene moiety of the molecule.

The pyran portion of the molecule is a key target for synthetic modification, as it is directly involved in the photochromic ring-opening reaction.

Common strategies include:

Variation of Substituents at the 2-Position: As discussed, altering the alkyl or aryl groups at the spiro-carbon (C2) is a primary method to control the fading kinetics. The synthesis of Indeno[2,1-b]pyran, 2-(1-methylethyl)- would involve the reaction of a suitable indenonaphthol precursor with a ketone bearing an isopropyl group, such as 3-methyl-2-butanone, under acidic catalysis.

Introduction of Functionality on Aryl Groups at C2: Placing substituents on any aryl rings at the 2-position can fine-tune the electronic properties and solubility of the molecule.

Modification of the Pyran Ring Itself: While less common, direct functionalization of the pyran ring, for example, through the introduction of substituents at other positions, can also be explored to alter the electronic landscape of the molecule.

Modification of the indene part of the molecule is another powerful tool for tuning the properties of indenopyrans.

Key strategies include:

Substitution on the Aromatic Ring of the Indene: Introducing electron-donating or electron-withdrawing groups onto the benzene (B151609) ring of the indene moiety can significantly impact the λmax of the colored form. This is a common strategy to achieve a wide range of colors.

Annulation of Additional Rings: Fusing other aromatic or heterocyclic rings to the indene system can dramatically extend the π-conjugation, leading to significant bathochromic shifts and potentially novel electronic properties.

Integration of Indeno[2,1-b]pyran, 2-(1-methylethyl)- into Supramolecular Architectures

There is currently no available scientific literature detailing the integration of Indeno[2,1-b]pyran, 2-(1-methylethyl)- into supramolecular architectures. Research in supramolecular chemistry often involves the study of non-covalent interactions between molecules, leading to the formation of complex, organized systems. wikipedia.org Key concepts in this field include molecular self-assembly, host-guest chemistry, and the formation of mechanically-interlocked molecules. wikipedia.org These principles are applied in various fields, including the development of functional biomaterials and therapeutics. nih.gov However, specific studies applying these concepts to Indeno[2,1-b]pyran, 2-(1-methylethyl)- have not been identified.

Theoretical Prediction and Modeling of Material-Related Properties

No dedicated theoretical or computational modeling studies on the material-related properties of Indeno[2,1-b]pyran, 2-(1-methylethyl)- have been found in the public domain. Theoretical chemistry and computational modeling are powerful tools used to predict the electronic, optical, and mechanical properties of novel materials, guiding experimental work and accelerating the discovery of new applications. While the broader class of indenopyran derivatives has been investigated for properties such as photoluminescence, specific theoretical predictions for the 2-(1-methylethyl) derivative are not available. beilstein-journals.org

Green Chemistry Principles in the Research and Synthesis of Indeno 2,1 B Pyran, 2 1 Methylethyl

Application of Green Chemistry Principles in Synthetic Methodologiesresearchgate.netnih.govresearchgate.net

The synthesis of complex heterocyclic structures like indeno[2,1-b]pyrans has traditionally involved multi-step processes often requiring harsh conditions and generating significant waste. The application of green chemistry principles seeks to innovate beyond these classical methods by designing synthetic pathways that are inherently safer and more efficient. nih.gov Methodologies such as one-pot multicomponent reactions (MCRs), the use of alternative energy sources, and the implementation of green catalytic systems are at the forefront of this transformation for pyran and indenopyran synthesis. researchgate.netnih.gov

Atom Economy Maximization in Indenopyran Synthesisnih.govprimescholars.com

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. jocpr.com Reactions with high atom economy are crucial for minimizing waste at the molecular level. In the context of synthesizing the indeno[2,1-b]pyran skeleton, multicomponent reactions (MCRs) stand out as a prime example of maximizing atom economy.

Table 1: Illustrative Comparison of Atom Economy in Indenopyran Synthesis

Synthesis StrategyDescriptionTypical Atom EconomyKey Advantages
Traditional Linear Synthesis Step-by-step formation of bonds, often involving protection/deprotection steps and stoichiometric reagents.Often <50%Well-established routes.
Multicomponent Reaction (MCR) One-pot reaction combining three or more reactants to form the final product.Typically >80%High atom economy, reduced waste, shorter synthesis time, operational simplicity. researchgate.netprimescholars.com

Utilization of Safer Solvents and Reaction Media (e.g., Aqueous, Solvent-Free Conditions)researchgate.netnih.gov

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. nih.gov Green chemistry encourages the use of safer, more benign solvents or, ideally, solvent-free conditions.

Table 2: Comparison of Solvents for Heterocyclic Synthesis

Solvent ClassExamplesEnvironmental/Safety ProfileApplication in Pyran/Indene (B144670) Synthesis
Hazardous VOCs Toluene, Dichloromethane (DCM), Benzene (B151609)Toxic, often carcinogenic, environmentally persistent. nih.govHistorically common but being replaced. nih.gov
Safer Solvents Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME)Low toxicity, biodegradable, often derived from renewable resources (e.g., 2-MeTHF). nih.govsemanticscholar.orgProven effective for pyran and indene derivative synthesis, improving green metrics. researchgate.netnih.gov
Solvent-Free Neat reaction mixtureEliminates solvent waste, reduces purification steps.Ideal for certain solid-state or high-temperature melt reactions. nih.gov

Energy Efficiency in Chemical Transformations (e.g., Microwave, Ultrasound Irradiation)researchgate.netnih.gov

Improving energy efficiency is another cornerstone of green chemistry, aiming to reduce the economic and environmental costs associated with chemical production. The use of alternative energy sources like microwave (MW) and ultrasound irradiation can dramatically enhance reaction rates, improve yields, and lower energy consumption compared to conventional heating methods. nih.gov

Ultrasound-assisted organic synthesis (sonochemistry) has been effectively used to produce indeno-fused heterocycles. For example, a green procedure for synthesizing 6H-indeno[2,1-e]pyrazolo[1,5-a]pyrimidin-6-one scaffolds was developed using ultrasonication in ethanol. researchgate.net This method offers advantages such as shorter reaction times, high yields, and simple operation. researchgate.net Similarly, microwave irradiation has been widely employed in the synthesis of various pyran derivatives, often leading to rapid and efficient transformations that are difficult to achieve with conventional heating. nih.gov These techniques provide localized, efficient energy transfer directly to the reacting molecules, minimizing bulk heating and energy waste.

Table 3: Effect of Energy Sources on the Synthesis of Indeno-fused Heterocycles

Energy SourceMechanismTypical Reaction TimeYieldAdvantages
Conventional Heating Conductive heating of the reaction vessel.Hours to daysVariableSimple setup.
Ultrasound (Sonication) Acoustic cavitation creates localized high-pressure and high-temperature spots. researchgate.netMinutes to hoursOften higherIncreased reaction rates, improved yields, milder bulk conditions. researchgate.net
Microwave Irradiation Direct dielectric heating of polar molecules in the reaction mixture. nih.govMinutesOften higherRapid heating, reduced side reactions, enhanced yields. nih.gov

Development and Implementation of Eco-Friendly Catalytic Systemsnih.govresearchgate.netnih.gov

Catalysts are essential for facilitating chemical reactions, and green chemistry promotes the use of catalytic systems that are non-toxic, highly efficient, and reusable. The shift from stoichiometric reagents to catalytic systems is inherently waste-reducing. In the synthesis of indenopyrans and related compounds, significant progress has been made in developing eco-friendly catalysts.

These include:

Heterogeneous Catalysts : These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), making them easy to separate and reuse. nih.gov Examples used for pyran synthesis include titanium dioxide (TiO₂) nanoparticles and functionalized magnetic nanoparticles, which offer high stability and recyclability. nih.govnih.gov

Organocatalysts : These are small, metal-free organic molecules that can catalyze reactions with high efficiency and selectivity. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported as an efficient catalyst for synthesizing benzo[b]pyran derivatives in an eco-friendly medium. researchgate.net In another example, a bifunctional squaramide derived from quinine (B1679958) was used for the asymmetric synthesis of chiral spiro[indeno[1,2-b]pyran-4,3′-indoline] derivatives, highlighting the potential for creating stereochemically complex molecules through green catalysis. rsc.org

Waste Prevention and Minimization Strategies in Indenopyran Chemistrynih.govnih.gov

The ultimate goal of many green chemistry principles is the prevention of waste. This is a departure from the traditional focus on end-of-pipe waste treatment. Strategies for waste minimization in the synthesis of the indeno[2,1-b]pyran scaffold are intrinsically linked to the principles discussed above.

The most effective strategies include:

Designing Atom-Economical Reactions : Using MCRs ensures that the majority of starting materials end up in the product, not as waste. nih.govprimescholars.com

Employing Catalytic Processes : Using small amounts of reusable catalysts is preferable to using stoichiometric reagents that are consumed and become byproducts. nih.gov

Optimizing Solvent Use : Choosing safer, recyclable solvents or eliminating them altogether drastically reduces the process mass intensity (PMI) and the environmental (E)-factor, which are key metrics for quantifying waste. nih.gov For example, the switch to greener solvents in the synthesis of dimethindene (B1670660) lowered the E-factor from a range of 24-55 down to 12-22. nih.govsemanticscholar.org

Sustainable Sourcing and Utilization of Renewable Feedstocks (General principle applied to chemical synthesis)nih.govrsc.org

A key long-term goal of green chemistry is to shift from a fossil-fuel-based economy to one that utilizes renewable resources. rsc.org This principle involves designing products and processes that use starting materials derived from renewable sources like biomass.

In the context of synthesizing Indeno[2,1-b]pyran, 2-(1-methylethyl)- , this principle can be applied in several ways:

Bio-based Solvents : The use of solvents like 2-MeTHF, which can be derived from renewable feedstocks such as hemicellulose from corn cobs or bagasse, is a direct application of this principle. nih.gov

Renewable Precursors : While more challenging, future research could focus on developing synthetic pathways to key indenopyran precursors, such as 1,3-indandione (B147059) or isopropyl-containing building blocks, from bio-based starting materials. This would represent a significant step towards a fully sustainable synthesis of this class of compounds.

Molecular Interactions and Mechanistic Studies of Indeno 2,1 B Pyran, 2 1 Methylethyl at a Fundamental Level

Investigation of Molecular Recognition and Binding Mechanisms with Biological Macromolecules (e.g., DNA minor groove binding)

Molecular recognition is a critical first step in the mechanism of action for many therapeutic agents. For planar, aromatic heterocyclic molecules, one of the most significant non-covalent interactions is with the minor groove of DNA. The shape and electronic properties of the indeno-fused ring system make it a prime candidate for this type of binding.

Research on the closely related indeno[1,2-b]pyridinol derivative, AK-I-191, has provided substantial evidence for this binding mode. nih.govnih.gov The flat, hydrophobic surface of the core structure allows it to fit snugly within the narrow, crescent-shaped minor groove of the DNA double helix. nih.gov This interaction is primarily driven by van der Waals forces and hydrophobic interactions with the purine (B94841) and pyrimidine (B1678525) bases lining the groove.

Experimental assays have been employed to confirm this mechanism for analogs. The Hoechst 33258 displacement assay is a key indicator; Hoechst 33258 is a fluorescent dye that specifically binds to the minor groove of AT-rich regions of DNA. A decrease in its fluorescence upon the introduction of a test compound suggests that the compound is displacing the dye and binding at the same site. Studies on AK-I-191 showed that it effectively replaced Hoechst from the minor groove, confirming its identity as a groove binder. nih.gov

Furthermore, potassium iodide (KI) quenching assays can distinguish between groove binding and intercalation. Iodide ions can quench the fluorescence of a compound. When a compound intercalates, or inserts itself between the DNA base pairs, it is shielded from the iodide quencher by the negatively charged phosphate (B84403) backbone of the DNA. In contrast, a groove binder remains more exposed. For AK-I-191, fluorescence was quenched by iodide ions both in the presence and absence of DNA, providing clear evidence that it binds to the groove rather than intercalating. nih.gov

Table 1: Experimental Evidence for DNA Minor Groove Binding of an Indeno-Fused Analog (AK-I-191)

Assay Type Principle Observation for Analog Conclusion
Hoechst 33258 Displacement Competitive binding for the DNA minor groove against a fluorescent probe. Compound addition led to a decrease in Hoechst-DNA fluorescence. nih.gov The compound binds to the DNA minor groove. nih.gov
KI Quenching Differential shielding from a fluorescence quencher (I⁻) based on binding mode. Fluorescence was quenched by KI both with and without DNA present. nih.gov The compound is a groove binder, not an intercalator. nih.gov
Molecular Docking Computational simulation of ligand-DNA interaction. The lowest energy poses showed the compound fitting within the DNA minor groove. nih.gov In silico results support the minor groove binding hypothesis. nih.gov

Elucidation of Enzyme Inhibition Mechanisms (e.g., Topoisomerase IIα catalytic inhibition)

Building on the foundation of DNA binding, many indeno-fused heterocycles have been investigated as inhibitors of enzymes that interact with DNA, such as topoisomerases. Human topoisomerase IIα is a vital enzyme for managing DNA topology during replication and cell division, making it a well-established target for anticancer drugs. nih.gov

Topoisomerase II inhibitors are broadly classified into two categories: poisons and catalytic inhibitors.

Topoisomerase Poisons: These agents, which include many clinically used drugs like etoposide, stabilize the transient cleavage complex formed between the enzyme and DNA. This leads to permanent, double-strand DNA breaks, which are cytotoxic but can also lead to secondary malignancies. nih.gov

Catalytic Inhibitors: These compounds inhibit the enzyme's activity without trapping the DNA-enzyme complex. They can act at various stages, such as preventing ATP binding, blocking DNA binding to the enzyme, or inhibiting the re-ligation of the DNA strands. This mechanism is generally considered to have less potential for DNA damage and associated toxicity. nih.govresearchgate.net

Studies on indeno[1,2-b]pyridine and indeno[1,2-b]pyridinone derivatives have identified them as potent and selective catalytic inhibitors of topoisomerase IIα. nih.govresearchgate.net The proposed mechanism is that by binding to the DNA minor groove, the compound alters the DNA conformation in such a way that it can no longer be effectively processed by topoisomerase IIα, thus inhibiting its catalytic cycle without generating permanent DNA breaks. The compound TI-1-190, an indeno[1,2-b]pyridinone derivative, was characterized as a DNA intercalative catalytic inhibitor of human topoisomerase IIα, demonstrating that slight structural variations can modulate the specific mode of DNA interaction while retaining the enzyme inhibition profile. researchgate.net

Computational Approaches to Ligand-Target Interactions and Binding Affinity

Computational chemistry provides powerful tools to visualize and quantify the interactions between a ligand like Indeno[2,1-b]pyran, 2-(1-methylethyl)- and its biological targets. Molecular docking and molecular dynamics simulations are key techniques used in this area.

Molecular docking studies have been performed on several indeno-fused analogs to predict and rationalize their binding modes. nih.govnih.govjchemlett.com For the DNA minor groove binder AK-I-191, docking simulations showed the planar indeno[1,2-b]pyridine core fitting deeply into the minor groove of a B-DNA dodecamer. nih.gov The analysis of the docked pose revealed specific molecular interactions contributing to binding affinity.

Table 2: Representative Molecular Docking Interactions of an Indeno-Analog (AK-I-191) with DNA

Interacting Part of Compound Type of Interaction Interacting DNA Component Significance
Phenyl Indeno[1,2-b]pyridine Core Hydrophobic Interaction Aromatic rings of purine/pyrimidine bases Anchors the molecule within the hydrophobic environment of the groove. nih.gov
Phenyl Ring Hydroxyl Group Hydrogen Bonding Phosphate group of DNA backbone Provides additional binding stability and specificity. nih.gov

These computational models are crucial for understanding the precise orientation and energetics of the ligand-target complex. For instance, docking studies on indeno[1,2-c]pyrazole derivatives against the enzyme malate (B86768) dehydrogenase 2 (MDH2) were used to predict binding affinities (docking scores) and guide the synthesis of new, potent inhibitors. nih.gov Similarly, quantitative structure-activity relationship (QSAR) models have been developed for 2,4-diphenyl indeno[1,2-b]pyridinol derivatives to predict their activity against breast cancer cell lines, linking molecular descriptors to biological function. jchemlett.com These studies underscore the utility of computational approaches in predicting binding affinity and guiding the rational design of new derivatives.

Structure-Activity Relationship Studies for Rational Molecular Design and Targeted Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. By synthesizing and testing a series of related compounds, researchers can identify key pharmacophores and optimize lead compounds for improved potency and selectivity.

While a specific SAR study for the Indeno[2,1-b]pyran, 2-(1-methylethyl)- is not available, SAR principles can be inferred from research on analogous scaffolds. For the indeno[1,2-b]pyridine series, substitutions on the peripheral phenyl rings have been shown to be critical for potency. The development of AK-I-191, a trifluoromethylphenyl derivative, emerged from studies indicating that such substitutions significantly enhance activity. nih.gov Research on a series of 2-phenol-4,6-dichlorophenyl-pyridines also demonstrated that substitutions on the phenolic rings yielded potent and selective topoisomerase IIα inhibitors. researchgate.net

Based on the established mechanisms of DNA minor groove binding and enzyme inhibition, a hypothetical SAR for the Indeno[2,1-b]pyran scaffold can be proposed. Modifications would rationally be targeted to modulate DNA binding affinity, shape complementarity, and potential hydrogen bonding interactions.

Table 3: Hypothetical Structure-Activity Relationships for the Indeno[2,1-b]pyran Scaffold

Position of Modification Structural Moiety Potential Impact on Activity Rationale
Position 2 Isopropyl Group Modulates steric bulk and hydrophobicity. The size and shape of this substituent could influence the fit within the DNA minor groove or an enzyme's active site.
Phenyl Rings (if present) Aromatic System Introduction of electron-withdrawing or -donating groups can alter electronic properties and binding affinity. Halogen or trifluoromethyl groups often enhance hydrophobic interactions and potency, as seen in related scaffolds. nih.gov
Indene (B144670) Moiety Core Scaffold Substitutions (e.g., hydroxyl, methoxy) could introduce new hydrogen bond donor/acceptor sites. Additional hydrogen bonds with the DNA backbone or enzyme residues could increase binding affinity and specificity.
Pyran Oxygen Heterocyclic Atom Replacing the oxygen with nitrogen (to form a pyridine) would introduce a hydrogen bond acceptor. This fundamental change alters the isoelectric properties and has been shown to be compatible with potent activity in the indeno[1,2-b]pyridine series. nih.govnih.gov

These SAR principles, derived from closely related active compounds, provide a logical roadmap for the rational design of novel Indeno[2,1-b]pyran derivatives with tailored biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing indeno[2,1-b]pyran derivatives, and how does the 2-(1-methylethyl) substituent influence reaction conditions?

  • Methodological Answer : The core structure is typically synthesized via acid-catalyzed condensation of substituted benzaldehydes with enaminones or cyclic ketones. For example, 4-chlorobenzaldehyde reacts with enaminones under reflux with acetic acid, yielding indeno[2,1-b]pyran derivatives in moderate-to-high yields . The 2-(1-methylethyl) group introduces steric hindrance, requiring optimized reaction times (8–12 hours) and temperatures (80–100°C) to ensure complete cyclization. Solvent polarity (e.g., ethanol vs. DMF) also impacts regioselectivity due to the substituent’s hydrophobicity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing indeno[2,1-b]pyran derivatives?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, the 2-(1-methylethyl) group shows distinct doublets for methyl protons (δ 1.2–1.4 ppm) and a multiplet for the methine proton (δ 2.8–3.0 ppm) .
  • X-ray Crystallography : Resolves bond angles and planarity of the fused indeno-pyran system. Discrepancies in solid-state vs. gas-phase thermochemical data (e.g., enthalpy of formation) highlight the need for crystallographic validation .
  • FTIR : Carbonyl stretches (1665–1680 cm1^{-1}) and aromatic C–H bending (3050–3100 cm1^{-1}) confirm functional groups .

Q. What preliminary pharmacological screening strategies are used to evaluate indeno[2,1-b]pyran derivatives?

  • Methodological Answer : Initial bioactivity studies focus on cytotoxicity assays (e.g., MTT against HeLa or MCF-7 cell lines) and antimicrobial disk diffusion tests. For example, chlorophenyl-substituted derivatives show IC50_{50} values of 12–18 µM against breast cancer cells, attributed to enhanced hydrophobic interactions with cellular targets . Dose-response curves and structure-activity relationship (SAR) models guide prioritization for advanced studies.

Advanced Research Questions

Q. How can group additivity values (GAVs) resolve discrepancies in thermodynamic stability between gas and solid phases of indeno[2,1-b]pyran derivatives?

  • Methodological Answer : GAVs derived from Benson’s method help reconcile enthalpy differences (e.g., 2,3,4-trimethyl-indeno[2,1-b]pyran vs. 6-phenyl derivatives). Gas-phase GAVs for C–H–O groups are adjusted using solid-phase data, with deviations >10 kJ/mol flagged for recalibration. Computational tools like Gaussian09 with B3LYP/6-31G* basis sets validate experimental enthalpies .

Q. What structural modifications enhance the photochromic or near-IR absorption properties of indeno[2,1-b]pyran derivatives?

  • Methodological Answer : Introducing electron-donating groups (e.g., morpholino or methoxy) at the 3-position shifts absorption maxima to near-IR (750–900 nm). For example, 6-morpholino-3-(4-methoxyphenyl)-3-phenyl derivatives exhibit reversible photochromism under UV irradiation, monitored via time-resolved UV-Vis spectroscopy. Substituent polarity and conjugation length dictate quantum yields (Φ = 0.2–0.4) .

Q. How do radical cyclization and Friedel-Crafts cascades improve synthetic efficiency for complex indeno[2,1-b]pyran scaffolds?

  • Methodological Answer :

  • Radical Cyclization : 2-(Allyloxy)-1-bromonaphthalene reacts with AIBN/stannane in benzene (6 h, reflux) to yield dihydronaphtho[2,1-b]pyran (31% yield). Radical intermediates are trapped using TEMPO to confirm mechanism .
  • Friedel-Crafts : Chalcone epoxides and 2-naphthols undergo triarylaminium-initiated alkylation/annulation (CHCl3_3, 0.5 h) to form diastereomeric furan-fused derivatives (61–83% yield). Stereoselectivity is controlled by epoxide ring strain and solvent polarity .

Q. What strategies address contradictions in bioactivity data between in vitro and in vivo models for indeno[2,1-b]pyran-based therapeutics?

  • Methodological Answer : Discrepancies arise from metabolic instability (e.g., cytochrome P450 oxidation of the isopropyl group). Solutions include:

  • Prodrug Design : Acetylation of hydroxyl groups improves plasma half-life (e.g., t1/2_{1/2} from 2 h to 6 h in murine models).
  • PK/PD Modeling : LC-MS/MS quantifies metabolite levels (LOQ = 0.1 ng/mL), while compartmental models correlate exposure with tumor regression .

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